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molecular formula C10H8BrNO2 B8338151 8-bromo-3-hydroxy-1-methylquinolin-4(1H)-one

8-bromo-3-hydroxy-1-methylquinolin-4(1H)-one

Cat. No. B8338151
M. Wt: 254.08 g/mol
InChI Key: FHCGITXWLWBMLS-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

To a suspension of 8-bromo-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl acetate (3.68 g, 10.56 mmol) in methanol (100 mL) was added aqueous 2 M KOH (15 mL), the mixture turned into a brown solution and was stirred at room temperature for 1 h. The reaction mixture was concentrated, and was then partitioned between dichloromethane and brine. The organic phase was separated, the aqueous phase was extracted with dichloromethane for several times. The combined organic extracts were dried (Na2SO4), filtered and the solvent was removed in vacuo. The residue was then absorbed onto silica gel and purified by automatic silica gel column chromatography (Combiflash RF), eluting with MeOH/dichloromethane (0-5%) to afford 8-bromo-3-hydroxy-1-methylquinolin-4(1H)-one (2.47 g, 9.24 mmol, 87% yield) as a brown solid. LCMS: (M+H)+: 254.1
Name
8-bromo-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl acetate
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:14](=[O:15])[C:13]2[C:8](=[C:9]([Br:16])[CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)(=O)C.[OH-].[K+]>CO>[Br:16][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:8]=1[N:7]([CH3:17])[CH:6]=[C:5]([OH:4])[C:14]2=[O:15] |f:1.2|

Inputs

Step One
Name
8-bromo-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl acetate
Quantity
3.68 g
Type
reactant
Smiles
C(C)(=O)OC1=CN(C2=C(C=CC=C2C1=O)Br)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
was then partitioned between dichloromethane and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane for several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by automatic silica gel column chromatography (Combiflash RF)
WASH
Type
WASH
Details
eluting with MeOH/dichloromethane (0-5%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC=C2C(C(=CN(C12)C)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.24 mmol
AMOUNT: MASS 2.47 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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